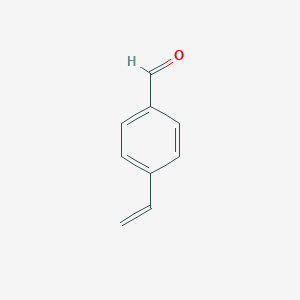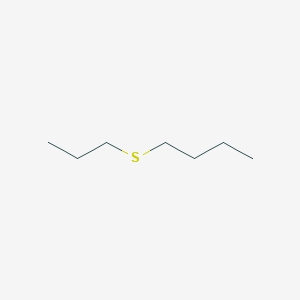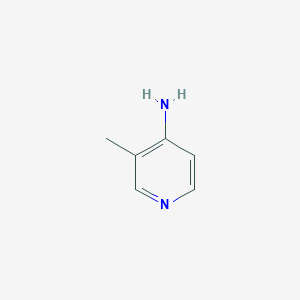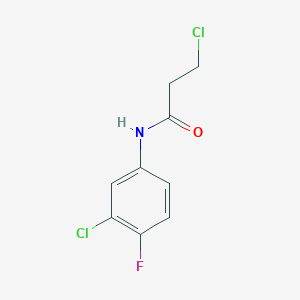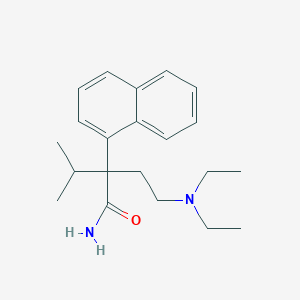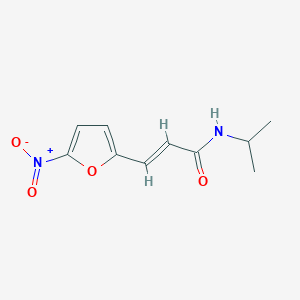
N-Isopropyl-5-nitro-2-furanacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Isopropyl-5-nitro-2-furanacrylamide, commonly known as INFA, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of furanacrylamides and is known for its ability to inhibit certain enzymes and modulate biological processes.
Mécanisme D'action
The mechanism of action of INFA is based on its ability to bind to the active site of target enzymes and disrupt their normal function. This leads to the inhibition of downstream signaling pathways, resulting in altered cellular responses and ultimately, cell death.
Effets Biochimiques Et Physiologiques
INFA has been shown to have a range of biochemical and physiological effects, depending on the target enzyme and cell type. It has been reported to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune responses. In addition, INFA has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
INFA has several advantages for laboratory experiments, including its high potency, specificity, and selectivity towards target enzymes. However, it also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several potential future directions for research on INFA. One area of interest is the development of more potent and selective analogs of INFA that can target specific enzymes or pathways. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and immunomodulatory effects of INFA, which could lead to the development of novel therapeutics for inflammatory diseases. Finally, there is a need for further studies on the pharmacokinetics and pharmacodynamics of INFA, to optimize its use in clinical settings.
Méthodes De Synthèse
INFA can be synthesized through a multistep process involving the reaction of 2-furoic acid with isopropylamine, followed by nitration and acylation. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
INFA has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have inhibitory effects on certain enzymes such as tyrosine kinases and serine/threonine kinases, which play a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis.
Propriétés
Numéro CAS |
1951-56-0 |
|---|---|
Nom du produit |
N-Isopropyl-5-nitro-2-furanacrylamide |
Formule moléculaire |
C10H12N2O4 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
(E)-3-(5-nitrofuran-2-yl)-N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C10H12N2O4/c1-7(2)11-9(13)5-3-8-4-6-10(16-8)12(14)15/h3-7H,1-2H3,(H,11,13)/b5-3+ |
Clé InChI |
APOAEUBPCAZTDV-HWKANZROSA-N |
SMILES isomérique |
CC(C)NC(=O)/C=C/C1=CC=C(O1)[N+](=O)[O-] |
SMILES |
CC(C)NC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
SMILES canonique |
CC(C)NC(=O)C=CC1=CC=C(O1)[N+](=O)[O-] |
Synonymes |
cis-beta-(5-nitro-2-furyl)-N-isopropylacrylamide F-30066 furapromide furapromide, (E)-isomer furapromidum |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



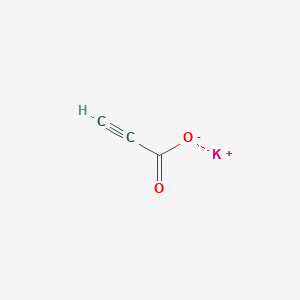
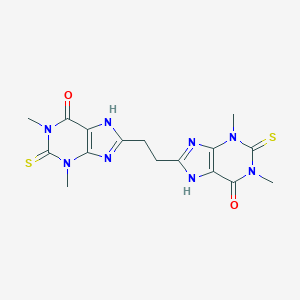
![5-[4-(N,N-Dimethylamino)phenyl]-5-oxovaleric acid](/img/structure/B157700.png)
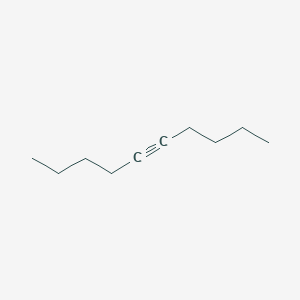
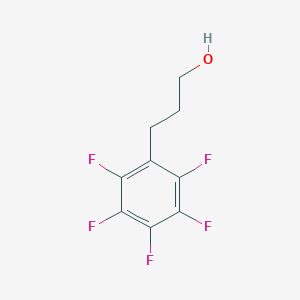
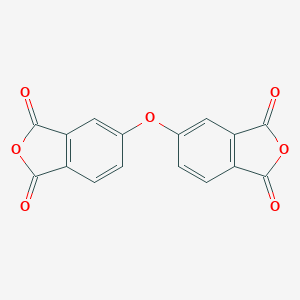
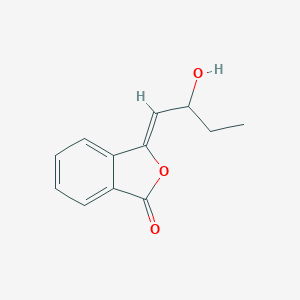
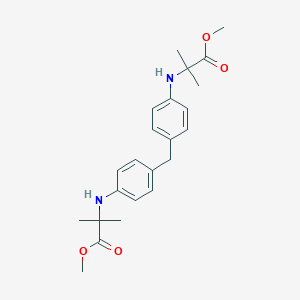
![Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate](/img/structure/B157711.png)
